molecular formula C14H11N3O3S B11026739 Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11026739
M. Wt: 301.32 g/mol
InChI Key: NBVQKUGKMQUWCI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include a naphthyridine core, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives with varying substituents. Examples include:

  • 2-Methyl-5-oxo-1,6-naphthyridine-3-carboxylate
  • 6-(1,3-Thiazol-2-yl)-1,6-naphthyridine-3-carboxylate

Uniqueness

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C14H11N3O3S/c1-8-9(13(19)20-2)7-10-11(16-8)3-5-17(12(10)18)14-15-4-6-21-14/h3-7H,1-2H3

InChI Key

NBVQKUGKMQUWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC=CS3)C(=O)OC

Origin of Product

United States

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